1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine
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Overview
Description
1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine is a chemical compound with a complex structure that includes a piperazine ring substituted with a phenyl group and a sulfonylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(2-aminoethyl)-4-phenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The sulfonylethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperazine derivatives.
Substitution: The phenyl and sulfonylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce simpler piperazine compounds.
Scientific Research Applications
1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The sulfonylethyl group can interact with various enzymes or receptors, potentially inhibiting or activating their function. The phenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine
- 2-(4-Methylbenzene-1-sulfonyl)ethyl 2-phenoxybutanoate
Uniqueness
1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
312513-23-8 |
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Molecular Formula |
C19H24N2O2S |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-[2-(4-methylphenyl)sulfonylethyl]-4-phenylpiperazine |
InChI |
InChI=1S/C19H24N2O2S/c1-17-7-9-19(10-8-17)24(22,23)16-15-20-11-13-21(14-12-20)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |
InChI Key |
XNXUCERPIWMKNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
solubility |
45.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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